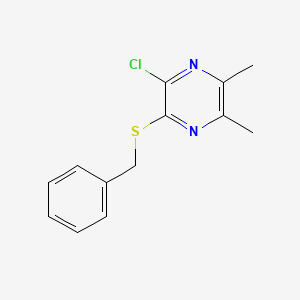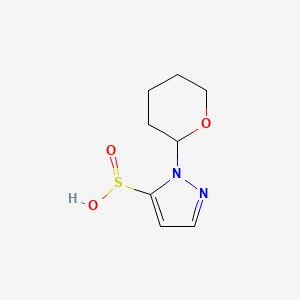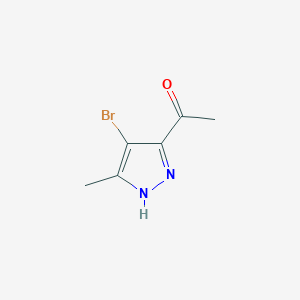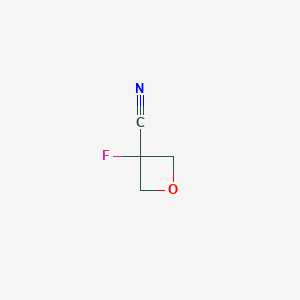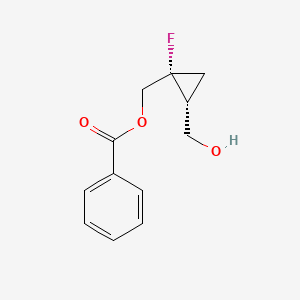
(Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate is a complex organic compound featuring a cyclopropane ring substituted with a fluorine atom, a hydroxymethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene, followed by functional group transformations to introduce the fluorine and hydroxymethyl groups. The final step involves esterification with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the synthesis of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the cyclopropane ring can provide rigidity to the molecule, influencing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(Trans-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate: Similar structure but different stereochemistry.
(Cis-1-chloro-2-(hydroxymethyl)cyclopropyl)methyl benzoate: Similar structure but with a chlorine atom instead of fluorine.
(Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl acetate: Similar structure but with an acetate ester instead of benzoate.
Uniqueness
(Cis-1-fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The cis-configuration of the substituents on the cyclopropane ring also imparts distinct stereochemical properties, affecting its interactions with other molecules.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
[(1R,2R)-1-fluoro-2-(hydroxymethyl)cyclopropyl]methyl benzoate |
InChI |
InChI=1S/C12H13FO3/c13-12(6-10(12)7-14)8-16-11(15)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-,12+/m1/s1 |
InChI Key |
ZZDXSBNNCGWDFZ-PWSUYJOCSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(COC(=O)C2=CC=CC=C2)F)CO |
Canonical SMILES |
C1C(C1(COC(=O)C2=CC=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


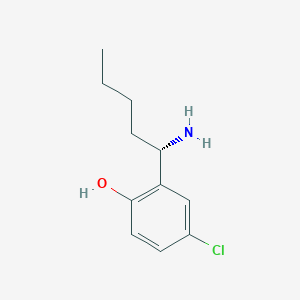

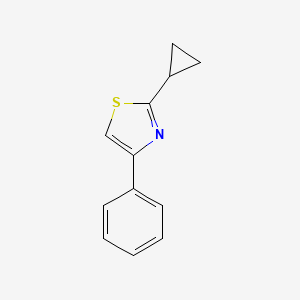
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)


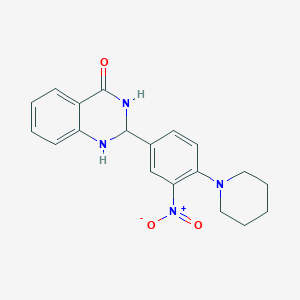
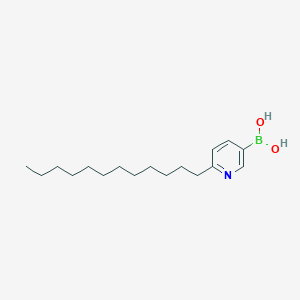
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)

